2-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol
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Overview
Description
2-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol is a complex organic compound that features a boronic ester group. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the boronic ester group makes it particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol typically involves multiple steps. One common approach is to start with the preparation of the boronic ester intermediate. This can be achieved by reacting 4-bromo-1,2-dimethylbenzene with pinacolborane in the presence of a palladium catalyst to form 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid pinacol ester .
Next, the piperidine ring is introduced through a nucleophilic substitution reaction. The boronic ester intermediate is reacted with 4-chloropiperidine in the presence of a base such as potassium carbonate to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Palladium catalysts such as Pd(PPh3)4 are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
2-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. In Suzuki-Miyaura coupling reactions, the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronic ester group but different functional groups.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid: Contains a pyrazole ring instead of a piperidine ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a phenol group instead of a piperidine ring.
Uniqueness
The uniqueness of 2-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol lies in its combination of a boronic ester group with a piperidine ring and an oxyethanol group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C19H30BNO4 |
---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
2-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol |
InChI |
InChI=1S/C19H30BNO4/c1-18(2)19(3,4)25-20(24-18)15-5-7-16(8-6-15)21-11-9-17(10-12-21)23-14-13-22/h5-8,17,22H,9-14H2,1-4H3 |
InChI Key |
FNDXDGHBIXQCEI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCC(CC3)OCCO |
Origin of Product |
United States |
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